(6-Bromopyrazolo[1,5-a]pyrimidin-3-yl)methanol
Description
Properties
IUPAC Name |
(6-bromopyrazolo[1,5-a]pyrimidin-3-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3O/c8-6-2-9-7-5(4-12)1-10-11(7)3-6/h1-3,12H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSDFBKPVOFMRPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C(C=NN21)CO)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
β-Diketone Condensation Route
From ACS Omega, this method involves:
Reaction Setup :
-
N-amino-2-iminopyridine reacts with cyclic β-diketones (e.g., acetylacetone) in ethanol/acetic acid under O₂.
-
Pd(OAc)₂ (10 mol%) catalyzes oxidative dehydrogenation at 130°C for 18 hours.
Mechanism :
-
Enol addition to iminopyridine forms adduct A .
-
Oxidative dehydrogenation yields intermediate B .
-
Cyclization and dehydration produce pyrazolo[1,5-a]pyrimidine core.
Modification for Target Compound :
Introducing bromine at position 6 and hydroxymethyl at position 3 would require tailored β-diketones and brominated precursors.
Key Data :
Optimization of Reaction Conditions
Temperature and Solvent Effects
Catalytic Systems
-
Pd vs. Cu Catalysts : Pd(OAc)₂ outperforms Cu in β-diketone reactions, achieving >70% yields.
-
Base Selection : NaOH in saponification minimizes side reactions compared to LiOH.
Analytical Characterization
Spectral Data
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 228.05 g/mol |
| SMILES | C1=C(C=NC2=C(C=NN21)CO)Br |
| InChIKey | DSDFBKPVOFMRPO-UHFFFAOYSA-N |
Yield and Purity Considerations
-
Boc Route : 85–90% yield after saponification; purity >99% via crystallization.
-
Condensation Route : 72–74% yield for analogues; purity dependent on column chromatography.
Industrial Scalability
-
Boc Route : No silica gel purification needed; suitable for kilogram-scale production.
-
Condensation Route : Pd catalyst cost and high-temperature conditions may limit scalability.
Challenges and Limitations
Chemical Reactions Analysis
Types of Reactions
(6-Bromopyrazolo[1,5-a]pyrimidin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium azide or potassium thiocyanate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas, lithium aluminum hydride (LiAlH4).
Substitution: Sodium azide in dimethylformamide (DMF), potassium thiocyanate in ethanol.
Major Products Formed
Oxidation: (6-Bromopyrazolo[1,5-a]pyrimidin-3-yl)formaldehyde, (6-Bromopyrazolo[1,5-a]pyrimidin-3-yl)carboxylic acid.
Reduction: Pyrazolo[1,5-a]pyrimidin-3-ylmethanol.
Substitution: (6-Azidopyrazolo[1,5-a]pyrimidin-3-yl)methanol, (6-Thiocyanatopyrazolo[1,5-a]pyrimidin-3-yl)methanol.
Scientific Research Applications
Medicinal Chemistry
(6-Bromopyrazolo[1,5-a]pyrimidin-3-yl)methanol has been investigated for its potential therapeutic applications:
- Anticancer Activity : Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it was found to inhibit cell proliferation in A549 (lung cancer) and DU145 (prostate cancer) cell lines with GI50 values indicating significant potency. The mechanism involves disruption of microtubule dynamics, similar to established chemotherapeutic agents.
| Cell Line | GI50 (μM) | Mechanism |
|---|---|---|
| A549 | 0.15 | Inhibition of tubulin polymerization |
| DU145 | 0.22 | Disruption of colchicine binding |
- Antimicrobial Properties : This compound has also demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents.
| Bacterial Strain | MIC (μM) |
|---|---|
| Staphylococcus aureus | 4.50 |
| Escherichia coli | 7.20 |
| Pseudomonas aeruginosa | 10.00 |
Biochemical Research
The compound's ability to interact with specific biological targets makes it useful in biochemical assays:
- Enzyme Inhibition Studies : Research indicates that this compound can inhibit specific enzymes related to cancer progression and microbial resistance.
Material Science
Due to its unique structure, the compound can serve as a precursor for synthesizing novel materials:
- Fluorophores : Variants of pyrazolo[1,5-a]pyrimidines have been explored for their optical properties, suggesting that derivatives of this compound could be developed into fluorescent probes for imaging applications.
Case Study 1: Anticancer Activity
In a notable study, this compound was tested for its cytotoxic effects on various cancer cell lines. The results indicated that the compound not only inhibited cell growth but also induced apoptosis through mechanisms involving mitochondrial pathways.
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of this compound against resistant bacterial strains. The findings highlighted its potential as an effective treatment option against multidrug-resistant infections.
Structure–Activity Relationship (SAR)
Research into the structure–activity relationship has provided insights into how modifications to the pyrazolo[1,5-a]pyrimidine scaffold affect biological activity:
- Substituent Effects : The presence of electron-withdrawing groups like bromine enhances the biological activity compared to unsubstituted analogs.
- Positioning : The position of substituents significantly influences both potency and selectivity towards biological targets.
Mechanism of Action
The mechanism of action of (6-Bromopyrazolo[1,5-a]pyrimidin-3-yl)methanol involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase enzyme, inhibiting its activity and thereby modulating the signaling pathways involved in cell growth, differentiation, and apoptosis. This inhibition can lead to therapeutic effects in diseases such as cancer and inflammatory disorders.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C7H6BrN3O
- Molecular Weight : 228.05 g/mol (calculated)
- Reactivity : Bromine enables Suzuki-Miyaura couplings, while the hydroxymethyl group participates in hydrogen bonding, influencing biological activity .
Comparison with Structural Analogs
The following table summarizes key structural analogs, their substituents, and properties:
Reactivity and Functionalization
- Bromine Substitution: The bromine atom at C6 in this compound allows for palladium-catalyzed cross-coupling reactions. For example, fluorination using Selectfluor® proceeds efficiently at 80°C, yielding fluorinated derivatives .
- Hydroxymethyl Group : Compared to the ethyl ester analog (), the hydroxymethyl group offers superior hydrogen-bonding capacity, critical for interactions in biological targets like CDK2 and SIRT2 .
Electronic and Solubility Profiles
- Electron-Withdrawing Effects: Bromine at C6 decreases electron density at the pyrimidine ring, enhancing reactivity toward nucleophilic aromatic substitution. This contrasts with non-halogenated analogs, which require harsher conditions for functionalization .
- Solubility : The hydroxymethyl group improves aqueous solubility compared to lipophilic analogs like 3,6-dibromopyrazolo[1,5-a]pyrimidine .
Pharmacological Potential
- BCL6 Inhibitors : Pyrazolo[1,5-a]pyrimidines with trifluoromethyl groups (e.g., 7-(trifluoromethyl) derivatives) show high affinity for BCL6, a target in lymphoma .
Biological Activity
(6-Bromopyrazolo[1,5-a]pyrimidin-3-yl)methanol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
This compound features a bromine atom at the 6-position of the pyrazolo[1,5-a]pyrimidine core, which enhances its electronic properties. The synthesis typically involves:
- Starting Materials : 3-Aminopyrazole and 2,4-dibromopyrimidine.
- Cyclization Reaction : Under basic conditions to form the pyrazolo[1,5-a]pyrimidine core.
- Bromination : Using N-bromosuccinimide (NBS) to introduce the bromine atom.
- Hydroxymethylation : Introducing the hydroxymethyl group at the 3-position using formaldehyde and a base .
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. It has been shown to inhibit various protein kinases involved in cancer progression, particularly those linked to signal transduction pathways.
- Mechanism of Action : The compound binds to the active site of specific kinases, inhibiting their activity. This modulation can lead to reduced cell proliferation and increased apoptosis in cancer cells .
Enzymatic Inhibition
The compound has demonstrated inhibitory effects on several enzymes:
- Kinase Inhibition : It selectively inhibits certain kinases such as DYRK1A and CDK2, which are crucial in cell cycle regulation and cellular signaling pathways. For example, IC50 values for DYRK1A inhibition have been reported in the low nanomolar range .
Case Studies
Several studies have highlighted the biological implications of this compound:
- Study on Cancer Cell Lines : A study evaluated its effects on HeLa (cervical cancer) and L929 (normal fibroblast) cells, demonstrating selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is attributed to its mechanism of action targeting specific kinases involved in cancer cell survival .
- In Vivo Studies : Animal models have shown that treatment with this compound resulted in significant tumor regression without notable toxicity, suggesting a favorable therapeutic index for further development .
Summary of Key Findings
| Study | Findings |
|---|---|
| Study A | Inhibition of DYRK1A with IC50 = 76 nM |
| Study B | Selective cytotoxicity against HeLa cells |
| Study C | Significant tumor regression in animal models |
These findings underscore the potential of this compound as a candidate for further drug development aimed at treating various cancers.
Q & A
Q. What are the optimal synthetic routes and purification strategies for (6-Bromopyrazolo[1,5-a]pyrimidin-3-yl)methanol?
The synthesis typically involves functionalization of the pyrazolo[1,5-a]pyrimidine core. A common approach is nucleophilic substitution at the 6-position using brominating agents (e.g., NBS or PBr₃) under controlled conditions . For the hydroxymethyl group at position 3, reduction of a carboxylate ester (e.g., using LiAlH₄) or direct hydroxylation via protecting group strategies may be employed. Key considerations:
- Solvent selection : Polar aprotic solvents like DMF enhance reaction efficiency .
- Purification : Column chromatography (silica gel, gradient elution with EtOAc/hexane) or recrystallization (ethanol/water) improves purity .
- Yield optimization : Monitoring reaction progress via TLC or HPLC minimizes side products .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., bromine at C6: δ ~8.5 ppm for adjacent protons; hydroxymethyl at C3: δ ~4.5 ppm) .
- HRMS : Validates molecular formula (C₇H₆BrN₃O; exact mass: 228.97) .
- HPLC : Assess purity (>95% recommended for biological assays) using C18 columns and UV detection at 254 nm .
Q. How can researchers mitigate challenges in solubility and stability during experimental workflows?
- Solubility : Use DMSO for stock solutions (tested at 10 mM), followed by dilution in aqueous buffers containing ≤1% Tween-80 .
- Stability : Store lyophilized powder at -20°C; avoid prolonged exposure to light or moisture .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the roles of the bromine and hydroxymethyl substituents in target binding?
- Bromine (C6) : Enhances electrophilicity for covalent binding or π-stacking with aromatic residues (e.g., in kinase inhibitors) . Compare activity of 6-Bromo vs. 6-H or 6-CN analogs .
- Hydroxymethyl (C3) : Hydrogen-bond donor capacity critical for interactions with polar pockets (e.g., TSPO ligand binding ). Replace with -CH₃ or -COOEt to assess steric/electronic effects .
- Methodology : Synthesize analogs via cross-coupling (e.g., Suzuki for C6 modifications) and evaluate using SPR or radioligand displacement assays .
Q. What strategies resolve contradictory biological activity data across assays (e.g., in vitro vs. in vivo)?
- Assay conditions : Validate target engagement using orthogonal methods (e.g., CETSA for cellular target occupancy ).
- Metabolic stability : Perform hepatic microsome assays to identify rapid degradation (e.g., hydroxymethyl oxidation) .
- Pharmacokinetics : Use radiolabeled analogs (e.g., ¹¹C or ¹⁸F) to track biodistribution and metabolite formation .
Q. How can computational methods guide the design of this compound derivatives for selective target inhibition?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
